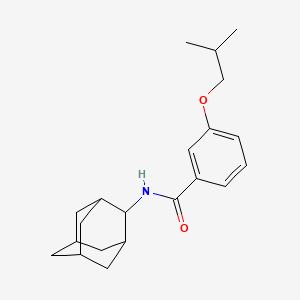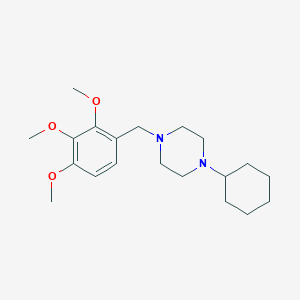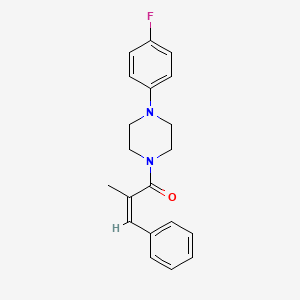
N-2-adamantyl-3-isobutoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-adamantyl-3-isobutoxybenzamide, also known as AIBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AIBA is a derivative of benzamide and is known for its ability to interact with specific receptors in the body, leading to various biochemical and physiological effects.
作用机制
N-2-adamantyl-3-isobutoxybenzamide acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of neuronal excitability. By binding to the GABA receptor, this compound enhances the inhibitory effects of GABA, leading to decreased neuronal activity and reduced seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticonvulsant effects in animal models of epilepsy. It has also been shown to possess analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. This compound has been investigated for its effects on neurotransmitter systems, including dopamine and acetylcholine, and has been shown to modulate their activity.
实验室实验的优点和局限性
N-2-adamantyl-3-isobutoxybenzamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. It has been extensively studied for its pharmacological properties and has been shown to exhibit consistent effects across different animal models. However, this compound has some limitations, including its poor solubility in water and its limited bioavailability.
未来方向
There are several future directions for research on N-2-adamantyl-3-isobutoxybenzamide. One potential area of investigation is its use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. This compound's ability to modulate neurotransmitter systems makes it a promising candidate for the treatment of these disorders. Another area of research is the development of more potent and selective positive allosteric modulators of the GABA receptor, which could lead to the development of more effective anticonvulsant drugs. Additionally, the development of new formulations of this compound with improved solubility and bioavailability could enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties and has been investigated for its potential use in the treatment of neurological disorders. This compound's mechanism of action involves its interaction with the GABA receptor, leading to enhanced inhibitory effects and reduced neuronal activity. While this compound has several advantages for use in lab experiments, it also has some limitations, including its poor solubility in water and limited bioavailability. There are several future directions for research on this compound, including its use in the treatment of neurological disorders and the development of more potent and selective positive allosteric modulators of the GABA receptor.
合成方法
The synthesis of N-2-adamantyl-3-isobutoxybenzamide involves the reaction between 2-adamantanone and 3-isobutoxybenzoyl chloride in the presence of a base catalyst. The reaction leads to the formation of this compound as a white crystalline solid with a melting point of 166-167°C. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学研究应用
N-2-adamantyl-3-isobutoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
属性
IUPAC Name |
N-(2-adamantyl)-3-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-13(2)12-24-19-5-3-4-16(11-19)21(23)22-20-17-7-14-6-15(9-17)10-18(20)8-14/h3-5,11,13-15,17-18,20H,6-10,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRANKYFWKSGYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5752928.png)
![dimethyl 5-{[(2-pyridinylamino)carbonothioyl]amino}isophthalate](/img/structure/B5752932.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5752943.png)
![N-[2-(dimethylamino)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5752957.png)


![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5753010.png)


